Cas no 98708-83-9 (2-Amino-3-(3,4-dimethylphenyl)propanoic acid)

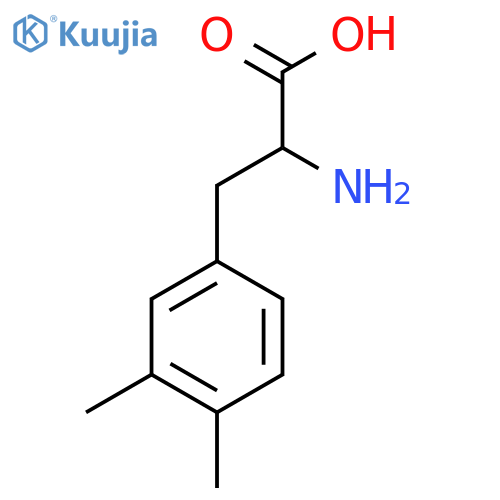

98708-83-9 structure

商品名:2-Amino-3-(3,4-dimethylphenyl)propanoic acid

CAS番号:98708-83-9

MF:C11H15NO2

メガワット:193.242303133011

MDL:MFCD09752960

CID:2092822

PubChem ID:13406790

2-Amino-3-(3,4-dimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(3,4-dimethylphenyl)propanoic acid

- 3,4-dimethyl-phenylalanine

- 2-azanyl-3-(3,4-dimethylphenyl)propanoic acid

- 98708-83-9

- DTXSID70539791

- SCHEMBL2778610

- 3,4-dimethylphenylalanine

- AKOS009943393

- 2-amino-3-(3,4-dimethylphenyl)propanoicacid

- MFCD09752960

- 3,4-Dimethyl-DL-Phenylalanine

- FT-0654160

- EN300-247588

- FT-0774068

- A858515

- A800860

- dl-3,4-dimethylphenylalanine

- SY044846

-

- MDL: MFCD09752960

- インチ: 1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)

- InChIKey: PHTDECHKNDJYMG-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC1C=CC(C)=C(C)C=1)N)=O

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 63.3Ų

2-Amino-3-(3,4-dimethylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-247588-5.0g |

2-amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 95% | 5.0g |

$999.0 | 2024-06-19 | |

| A2B Chem LLC | AI65738-1g |

2-Amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 97% | 1g |

$343.00 | 2024-07-18 | |

| A2B Chem LLC | AI65738-5g |

2-Amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 97% | 5g |

$835.00 | 2024-07-18 | |

| Aaron | AR00IKUU-1g |

2-Amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 97% | 1g |

$180.00 | 2025-02-17 | |

| eNovation Chemicals LLC | D698153-5g |

3,4-Dimethyl-DL-phenylalanine |

98708-83-9 | 95% | 5g |

$715 | 2025-02-24 | |

| Enamine | EN300-247588-0.5g |

2-amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 95% | 0.5g |

$297.0 | 2024-06-19 | |

| Chemenu | CM195202-5g |

2-Amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 95% | 5g |

$578 | 2021-06-09 | |

| Alichem | A019115338-5g |

2-Amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 95% | 5g |

$636.48 | 2023-08-31 | |

| Enamine | EN300-247588-0.1g |

2-amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 95% | 0.1g |

$273.0 | 2024-06-19 | |

| Enamine | EN300-247588-0.25g |

2-amino-3-(3,4-dimethylphenyl)propanoic acid |

98708-83-9 | 95% | 0.25g |

$285.0 | 2024-06-19 |

98708-83-9 (2-Amino-3-(3,4-dimethylphenyl)propanoic acid) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98708-83-9)2-Amino-3-(3,4-dimethylphenyl)propanoic acid

清らかである:99%

はかる:1g

価格 ($):159.0